molecular formula C23H26N4O5 B4047854 3-(4-Benzylpiperazin-1-yl)-1-(2-ethoxy-4-nitrophenyl)pyrrolidine-2,5-dione

3-(4-Benzylpiperazin-1-yl)-1-(2-ethoxy-4-nitrophenyl)pyrrolidine-2,5-dione

Cat. No.: B4047854
M. Wt: 438.5 g/mol
InChI Key: ZNCADYDJTPAMNU-UHFFFAOYSA-N
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Description

3-(4-Benzylpiperazin-1-yl)-1-(2-ethoxy-4-nitrophenyl)pyrrolidine-2,5-dione is a complex organic compound that features a piperazine ring, a pyrrolidine-2,5-dione core, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Benzylpiperazin-1-yl)-1-(2-ethoxy-4-nitrophenyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. The process may start with the preparation of the piperazine derivative, followed by the introduction of the benzyl group. The pyrrolidine-2,5-dione core is then synthesized, and the ethoxy and nitro groups are introduced through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzyl group or the piperazine ring.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkylating agents, or acylating agents can be employed under appropriate conditions.

Major Products

    Oxidation: Products may include benzyl alcohols or ketones.

    Reduction: The primary product would be the corresponding amine.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: May be used in the development of new materials or as a chemical reagent.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. It may bind to enzymes or receptors, altering their activity. The nitro group could participate in redox reactions, while the piperazine ring might interact with neurotransmitter systems.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Benzylpiperazin-1-yl)-1-phenylpyrrolidine-2,5-dione
  • 3-(4-Methylpiperazin-1-yl)-1-(2-ethoxy-4-nitrophenyl)pyrrolidine-2,5-dione

Uniqueness

The presence of the ethoxy and nitro groups on the phenyl ring, combined with the benzyl-substituted piperazine, makes this compound unique. These functional groups can significantly influence its chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

3-(4-benzylpiperazin-1-yl)-1-(2-ethoxy-4-nitrophenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O5/c1-2-32-21-14-18(27(30)31)8-9-19(21)26-22(28)15-20(23(26)29)25-12-10-24(11-13-25)16-17-6-4-3-5-7-17/h3-9,14,20H,2,10-13,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNCADYDJTPAMNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)[N+](=O)[O-])N2C(=O)CC(C2=O)N3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Benzylpiperazin-1-yl)-1-(2-ethoxy-4-nitrophenyl)pyrrolidine-2,5-dione
Reactant of Route 2
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3-(4-Benzylpiperazin-1-yl)-1-(2-ethoxy-4-nitrophenyl)pyrrolidine-2,5-dione
Reactant of Route 3
3-(4-Benzylpiperazin-1-yl)-1-(2-ethoxy-4-nitrophenyl)pyrrolidine-2,5-dione
Reactant of Route 4
3-(4-Benzylpiperazin-1-yl)-1-(2-ethoxy-4-nitrophenyl)pyrrolidine-2,5-dione
Reactant of Route 5
Reactant of Route 5
3-(4-Benzylpiperazin-1-yl)-1-(2-ethoxy-4-nitrophenyl)pyrrolidine-2,5-dione
Reactant of Route 6
Reactant of Route 6
3-(4-Benzylpiperazin-1-yl)-1-(2-ethoxy-4-nitrophenyl)pyrrolidine-2,5-dione

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